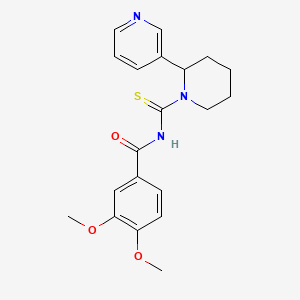![molecular formula C23H19N3O3S B10878236 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide CAS No. 5373-37-5](/img/structure/B10878236.png)
2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide is a complex organic compound featuring a pyrimidine ring, a benzyl group, a naphthalene moiety, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of benzaldehyde, urea, and ethyl acetoacetate under acidic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the pyrimidine derivative.
Formation of the Sulfanyl Linkage: The sulfanyl group is introduced by reacting the pyrimidine derivative with thiourea, followed by oxidation.
Attachment of the Naphthalene Moiety: The final step involves the acylation of the intermediate with naphthalene-1-yl acetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the pyrimidine ring can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound could be explored for its potential as an enzyme inhibitor or as a ligand in receptor studies. Its structural features suggest it might interact with biological macromolecules in a specific manner.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the pyrimidine ring, benzyl group, and naphthalene moiety suggests it could have activity against certain diseases, possibly as an anti-cancer or anti-inflammatory agent.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide would depend on its specific application. In a biological context, it might act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. The sulfanyl group could form covalent bonds with target proteins, while the naphthalene moiety might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(phenyl)acetamide
- 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-naphthyl)acetamide
Uniqueness
Compared to similar compounds, 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide stands out due to the presence of the naphthalene moiety, which can enhance its binding properties and stability. This makes it potentially more effective in applications requiring strong and specific interactions with biological targets or materials.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
CAS No. |
5373-37-5 |
|---|---|
Molecular Formula |
C23H19N3O3S |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[(5-benzyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C23H19N3O3S/c27-20(24-19-12-6-10-16-9-4-5-11-17(16)19)14-30-23-25-21(28)18(22(29)26-23)13-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,24,27)(H2,25,26,28,29) |
InChI Key |
WSYMXDKHGQNWSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10878153.png)
![2-{3-[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10878158.png)
![methyl {(4Z)-1-(4-methoxyphenyl)-5-oxo-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10878165.png)
![2,6-Dimethoxy-4-{[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methyl}phenol](/img/structure/B10878171.png)
![8-[4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10878176.png)
![N-(2-Methoxydibenzo[B,D]furan-3-YL)-N'-(9H-xanthen-9-ylcarbonyl)thiourea](/img/structure/B10878177.png)

![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10878195.png)
![9-Ethyl-3-{[4-(pyridin-3-ylmethyl)piperazin-1-YL]methyl}carbazole](/img/structure/B10878198.png)
![N-(4-{[(4-(2-pyridyl)piperazinyl)thioxomethyl]amino}phenyl)acetamide](/img/structure/B10878202.png)
![1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[2-(morpholin-4-yl)phenyl]piperidine-3-carboxamide](/img/structure/B10878211.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10878222.png)
![2-({2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10878224.png)
![N-[(4-sulfamoylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B10878242.png)
